molecular formula C32H16N8Zn B081073 Zinc phthalocyanine CAS No. 14320-04-8

Zinc phthalocyanine

Cat. No.: B081073
CAS No.: 14320-04-8
M. Wt: 577.9 g/mol
InChI Key: PODBBOVVOGJETB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zinc phthalocyanine is a synthetic, planar aromatic macrocycle consisting of four isoindole units. It is a member of the phthalocyanine family, which are synthetic analogues of naturally occurring porphyrins. This compound is known for its intense blue-green color and strong absorption in the visible region, making it useful in various applications such as dyes, pigments, and photodynamic therapy.

Mechanism of Action

Target of Action

Zinc Phthalocyanine (ZnPc) is a photosensitizer that has been used in various applications, including as a sensing material for harmful vapor detection and in photodynamic therapy (PDT) for cancer treatment . It has been found to target tumor cells and bacteria , which usually bear negative charges on their surface .

Mode of Action

ZnPc interacts with its targets through a host-guest interaction principle . In the context of PDT, ZnPc absorbs light and gets excited to a higher energy state . This excited state can then transfer energy to molecular oxygen, producing reactive oxygen species (ROS) that can damage or kill the target cells .

Biochemical Pathways

The primary biochemical pathway involved in the action of ZnPc is the generation of ROS through the transfer of energy from the excited state of ZnPc to molecular oxygen . These ROS can cause oxidative damage to cellular components, leading to cell death .

Pharmacokinetics

Upon intravenous administration, ZnPc is transported by lipoproteins, specifically low-density lipoproteins (LDL), to tumor tissues rich in lipoprotein receptors . The aggregation state, particle size, and composition of the ZnPc complex can influence its clearance rate from plasma, its maximal concentration in tumor tissue, and its elimination from the liver .

Result of Action

The primary result of ZnPc’s action is the generation of ROS that can cause damage or death to the target cells . In the context of PDT, this can lead to the regression of tumors . In the context of vapor detection, ZnPc can respond to the presence of selected alcohol and ketone vapors .

Action Environment

The action of ZnPc can be influenced by various environmental factors. For example, the aggregation state of ZnPc in the delivery system can affect its clearance rate from plasma and its concentration in target tissues . Additionally, the hydrophobic core of nanoparticles provides an environment where ZnPc can be administered in a monomeric way, reducing aggregation due to π-π stacking interactions .

Biochemical Analysis

Biochemical Properties

Zinc Phthalocyanine is known for its photosensitizing properties . It can absorb and emit light in the visible spectrum, especially in the red region of the spectrum . This property makes it a potential candidate for photodynamic therapy (PDT) against cancer cells . The photodynamic efficiency of this compound was studied and compared at different concentrations . It was found that this compound can generate reactive oxygen species that cause damage to tumor tissues .

Cellular Effects

This compound has shown promising utility in medical and electronic applications . In the context of cancer treatment, it has been observed that this compound can induce a significant drop in mitochondrial membrane potential . Moreover, it has a markedly higher effect on mitochondrial respiration . Photodynamic treatment with this compound resulted in the generation of reactive oxygen species, a collapse of the mitochondrial membrane potential, and chromatin condensation, all important hallmarks of apoptosis .

Molecular Mechanism

The mechanism for this compound showing optical-limiting character is related to the first singlet excited-state absorption . Two distinct band peaks in this excited-state absorption spectrum were observed in experiments .

Temporal Effects in Laboratory Settings

This compound has shown to be effective even in hypoxic conditions . It has been observed that this compound inhibits mitochondrial respiration . The intensity of damage was directly related to its concentration .

Dosage Effects in Animal Models

In animal models, it has been observed that this compound can strongly reduce tumor growth over 15 days . The results suggest that this compound can be effective even in hypoxic conditions if a suitable sensitizer is chosen .

Metabolic Pathways

It is known that this compound can generate reactive oxygen species, which can cause damage to tumor tissues .

Transport and Distribution

This compound can be stabilized in purified, naturally secreted extracellular vesicles (EVs), which increases the tumor distribution, selectivity, and efficacy of this compound in colon cancer .

Subcellular Localization

This compound has been observed to localize almost exclusively in mitochondria and lysosomes . This localization property qualifies this compound as a promising photosensitizer for photodynamic therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc phthalocyanine can be synthesized through the cyclotetramerization of phthalonitrile in the presence of zinc salts. The reaction typically involves heating phthalonitrile with zinc acetate in a high-boiling solvent such as n-pentanol, along with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .

Industrial Production Methods: In industrial settings, this compound is produced through a similar cyclotetramerization process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of phthalocyanine quinones.

    Reduction: It can be reduced to form phthalocyanine anions, which are useful in various catalytic processes.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Zinc phthalocyanine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Zinc Phthalocyanine: this compound is unique due to its high photostability, strong absorption in the visible region, and ability to generate reactive oxygen species efficiently. These properties make it particularly suitable for applications in photodynamic therapy and as a component in electronic devices .

Properties

CAS No.

14320-04-8

Molecular Formula

C32H16N8Zn

Molecular Weight

577.9 g/mol

IUPAC Name

zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene

InChI

InChI=1S/C32H16N8.Zn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2

InChI Key

PODBBOVVOGJETB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Zn+2]

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Zn+2]

Key on ui other cas no.

14320-04-8

physical_description

Purple powder;  [Alfa Aesar MSDS]

Synonyms

CGP 55 847
CGP-55,847
zinc phthalocyanine
zinc(II) phthalocyanine
Zn(II)-phthalocyanine
Zn-phthalocyanine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zinc phthalocyanine
Reactant of Route 2
Zinc phthalocyanine
Reactant of Route 3
Zinc phthalocyanine
Reactant of Route 4
Zinc phthalocyanine
Reactant of Route 5
Zinc phthalocyanine
Reactant of Route 6
Zinc phthalocyanine
Customer
Q & A

A: ZnPc, in the context of PDT, primarily targets tumor vasculature and tumor cells. Upon irradiation with light of a specific wavelength, typically in the red region of the visible spectrum, ZnPc transitions to an excited state. This excited ZnPc can then interact with molecular oxygen, generating reactive oxygen species (ROS), predominantly singlet oxygen (1O2). [, , ]

  • Direct cell death: ROS can damage cellular components like lipids, proteins, and DNA, leading to tumor cell death. [, ]
  • Vascular shutdown: Damage to the tumor vasculature disrupts blood flow, leading to tumor hypoxia and nutrient deprivation, further contributing to tumor regression. []
  • Immune response activation: PDT can trigger the release of damage-associated molecular patterns (DAMPs) and pro-inflammatory cytokines, leading to an antitumor immune response. [, ]

A:

  • Spectroscopic Data: ZnPcs exhibit characteristic absorption bands in the UV-Vis spectrum, with a strong absorption band (Q-band) in the red/near-infrared region (around 670-700 nm) and a weaker absorption band (B or Soret band) in the blue region (around 350 nm). [, , ]

ANone: The performance and application of ZnPc are significantly influenced by its compatibility and stability under various conditions.

  • Solubility: ZnPc, being hydrophobic, exhibits limited solubility in aqueous solutions, which can hinder its bioavailability for biological applications. To address this, researchers have explored various strategies, including the introduction of hydrophilic substituents, encapsulation in nanoparticles, and conjugation to biocompatible polymers. [, , , ]
  • Aggregation: ZnPc molecules tend to aggregate in solution, leading to fluorescence quenching and reduced PDT efficacy. Strategies to prevent aggregation include using bulky substituents, incorporating ZnPc into liposomes or micelles, and conjugating it to polymers. [, , , ]
  • Stability: The stability of ZnPc can be affected by factors like pH, light exposure, and the presence of oxidizing agents. Studies have shown that modifying the ZnPc structure with specific substituents, such as halogen atoms or electron-withdrawing groups, can enhance its stability. [, , ]

A: ZnPcs have shown promising catalytic properties in various reactions, including oxidation and reduction reactions. Their catalytic activity stems from the ability of the central zinc ion to coordinate with reactant molecules, facilitating electron transfer processes. [, ]

  • Photocatalysis: ZnPcs are investigated as photocatalysts for environmental remediation, such as the degradation of organic pollutants in wastewater treatment. Upon light irradiation, they generate ROS that can degrade pollutants into less harmful substances. [, ]
  • Organic Synthesis: ZnPcs can catalyze various organic reactions, including oxidation reactions like the epoxidation of alkenes and reduction reactions like the hydrogenation of nitro compounds. []

A: Computational chemistry plays a crucial role in understanding and predicting the properties and behavior of ZnPc derivatives. Techniques such as density functional theory (DFT) and molecular dynamics simulations are widely employed. [, , ]

  • Structure optimization: Computational methods help determine the most stable geometry of ZnPc derivatives, providing insights into their packing behavior and aggregation tendencies. [, ]
  • Electronic structure prediction: DFT calculations predict the energy levels of molecular orbitals (HOMO and LUMO) in ZnPc derivatives, which are crucial parameters influencing their optical and electronic properties. []
  • QSAR modeling: Quantitative structure-activity relationship (QSAR) studies correlate the structural features of ZnPc derivatives with their biological activities, aiding in the rational design of new compounds with improved potency and selectivity. [, ]
  • Mechanistic studies: Computational methods can elucidate the reaction mechanisms of ZnPc-catalyzed reactions, providing valuable information for optimizing reaction conditions and designing more efficient catalysts. []

A: The structure of ZnPc significantly influences its activity, potency, and selectivity. Modifications at the peripheral and axial positions of the macrocycle can significantly alter its properties. [, ]

  • Hydrophilic substituents: Introducing hydrophilic groups, such as sulfonates, carboxylates, or polyethylene glycol (PEG) chains, enhances water solubility and bioavailability for biological applications. [, ]
  • Halogenation: Fluorination or chlorination of the ZnPc ring can influence its electron density, aggregation behavior, and stability. [, ]
  • Axial ligands: Coordinating axial ligands to the central zinc ion can alter the photophysical properties of ZnPc, such as absorption and emission spectra, and influence its interaction with biological targets. [, ]
  • Conjugation: Conjugating ZnPc to other molecules, such as nanoparticles, polymers, or targeting moieties, can enhance its delivery to target tissues, improve stability, and modulate its therapeutic efficacy. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.